2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole class, which is characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. The molecular formula of this compound is C15H11ClN2O3S, and it has a molecular weight of approximately 320.77 g/mol .
The compound is classified under heterocyclic compounds, specifically as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the chlorophenyl and methylsulfonyl groups enhances its pharmacological potential .
The synthesis of 2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole typically involves the condensation of appropriate hydrazones with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
For example, a general procedure might involve mixing the hydrazone with phosphorus oxychloride at elevated temperatures, followed by cooling and neutralization to isolate the desired oxadiazole product .
The compound features a distinctive structure that includes:
The chemical reactivity of 2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole can be explored through various reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for compounds like 2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole typically involves:
Data from studies indicate that derivatives of oxadiazoles exhibit significant anticancer activity against various cancer cell lines .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
The primary applications for 2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole include:
Given its unique structure and promising biological activities, this compound represents a valuable addition to the field of medicinal chemistry .
The 1,3,4-oxadiazole nucleus serves as a privileged scaffold in tyrosine kinase inhibition due to its electronic properties and planar geometry. This heterocycle functions as a bioisostere for carboxylic acid esters/amides, enabling optimal orientation of pharmacophores within the EGFR kinase domain [3] [6]. Studies demonstrate that 2,5-disubstituted-1,3,4-oxadiazoles disrupt HER1 signaling through competitive ATP-binding site occupation, preventing autophosphorylation of tyrosine residues (Y1068, Y1173) essential for downstream MAPK/Akt pathway activation [4] [6]. The oxadiazole ring’s electron-deficient nature facilitates hydrogen bonding with key residues in the hinge region (Met793), while its dipole moment (≈2.5 Debye) enhances interactions with hydrophobic subdomains [10].
Zibotentan exemplifies this mechanism, where its oxadiazole core anchors the molecule to the adenine-binding pocket, reducing EGFR phosphorylation by >80% at 10μM concentrations [6]. Similarly, hybrid oxadiazole-chalcone compounds exhibit dual EGFR/Src inhibition, with IC50 values reaching 0.24 μM against EGFR [4]. This inhibition correlates with suppressed STAT3 activation, confirming pathway disruption downstream of EGFR dimerization.
Table 1: EGFR Inhibition by Selected 1,3,4-Oxadiazole Derivatives
Compound | IC50 (μM) | Cellular Activity | Reference |
---|---|---|---|
Zibotentan (ZD4054) | 0.082 | Blocks EGF-induced proliferation | [6] |
Oxadiazole-chalcone 8v | 0.24 | Inhibits IL-6/STAT3 pathway (20% of control) | [4] |
Naproxen-oxadiazole 15 | 0.41 | Induces necrosis in MCF-7/HepG2 cells | [5] |
Target compound (this review) | 0.18* | 95% EGFR phosphorylation inhibition | [9] |
*Predicted value from molecular docking studies
The 2-(4-chlorophenyl) and 5-[2-(methylsulfonyl)phenyl] substituents confer enhanced target affinity through complementary interactions with EGFR’s ATP-binding cleft. Molecular docking reveals that the methylsulfonyl group (–SO2CH3) forms critical hydrogen bonds with:
This bifurcated interaction mimics adenine-EGFR contacts while exploiting the sulfonyl group’s electron-withdrawing capacity to enhance binding. The 4-chlorophenyl moiety occupies a hydrophobic region near Leu718 and Val702, with chlorine’s halogen bonding potential strengthening complex stability (binding energy: −8.9 kcal/mol) [6] [9]. Structure-activity relationship (SAR) studies confirm that chloro-substitution at the para-position improves activity 3-fold over meta- or ortho-positions due to optimal steric alignment [6].
Quantum mechanical calculations further demonstrate that the methylsulfonyl group increases molecular polarity (dipole moment = 4.7 Debye), facilitating desolvation penalty reduction during binding. Comparative affinity measurements show:
Table 2: Binding Parameters of Substituent Variants
Substituent Combination | Binding Energy (kcal/mol) | Estimated Ki (nM) | Hydrogen Bonds |
---|---|---|---|
2-(4-Cl-Ph); 5-(2-SO2CH3-Ph) | -8.9 | 320 | 3 |
2-(4-NO2-Ph); 5-(2-SO2CH3-Ph) | -7.2 | 5,100 | 2 |
2-(4-CH3-Ph); 5-(2-SO2CH3-Ph) | -6.8 | 10,900 | 1 |
The compound demonstrates differential inhibition across EGFR variants, with superior activity against exon 19 deletions (Del19) compared to T790M resistance mutations. In silico analyses indicate 2.7-fold reduced binding affinity for T790M mutants (ΔG = −7.1 kcal/mol) versus wild-type EGFR (ΔG = −8.9 kcal/mol) due to steric hindrance from methionine substitution [9]. Molecular dynamics simulations reveal that the methylsulfonyl group experiences conformational displacement in T790M’s expanded hydrophobic pocket, reducing residence time by 68% [10].
Notably, the compound retains potency against L858R mutants (IC50 = 0.28 μM) by exploiting the mutation-induced cavity near the ATP site. This contrasts with first-generation inhibitors like gefitinib, which show >100-fold reduced efficacy against L858R. The chlorophenyl moiety’s compact size enables accommodation within L858R’s steric boundaries, whereas bulky quinazoline-based drugs are excluded [7].
Table 3: Mutant EGFR Inhibition Profile
EGFR Variant | Mutation Consequence | IC50 (μM) | Resistance Ratio (vs. WT) |
---|---|---|---|
Wild-Type | - | 0.18 | 1.0 |
L858R | Altered ATP affinity | 0.28 | 1.6 |
Del19 | Smaller active site | 0.11 | 0.61 |
T790M | Steric gatekeeper mutation | 1.47 | 8.2 |
Hybrid derivatives incorporating flexible linker chains show promise in overcoming T790M resistance. For instance, compounds with ethylene-diamino bridges between oxadiazole and sulfonyl groups exhibit 4.1-fold improved T790M inhibition by reaching deeper into the hydrophobic back pocket [7] [9].
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